molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No.: B095823
CAS No.: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl trifluoromethanesulfonate is known to interact with various biomolecules. It is often used as a triflating agent in the synthesis of aryl triflates and as a reagent in the synthesis of aryl nonaflate . It also serves as a reagent for palladium-catalyzed coupling reactions with different substrates .

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role in the synthesis of other compounds. It is used in the formation of aryl triflates and aryl nonaflate, and in palladium-catalyzed coupling reactions

Preparation Methods

4-Nitrophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general procedure involves dissolving 4-nitrophenol in pyridine, cooling the solution, and then adding trifluoromethanesulfonic anhydride dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization .

Scientific Research Applications

4-Nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

4-Nitrophenyl trifluoromethanesulfonate is similar to other trifluoromethanesulfonate esters, such as phenyl trifluoromethanesulfonate and 2,2,2-trifluoroethyl trifluoromethanesulfonate . it is unique in its ability to introduce a nitro group into the triflated product, which can significantly alter the reactivity and properties of the compound. This makes this compound a valuable reagent in organic synthesis .

Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIXHNCNLKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338553
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-80-3
Record name 4-Nitrophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Nitrophenyl trifluoromethanesulfonate in the synthesis of 4-Methoxy-4′-nitrobiphenyl?

A1: this compound serves as a crucial intermediate in the synthesis of 4-Methoxy-4′-nitrobiphenyl. [] The synthesis involves a palladium-catalyzed coupling reaction with Tributyl(4-methoxyphenyl)stannane, ultimately yielding the desired product alongside byproducts like 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. []

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